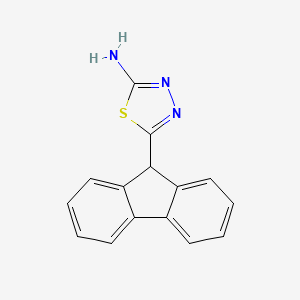
5-(9H-fluoren-9-yl)-1,3,4-thiadiazol-2-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(9H-fluoren-9-yl)-1,3,4-thiadiazol-2-amine is a heterocyclic compound that contains both nitrogen and sulfur atoms within its structure. This compound is part of the broader class of thiadiazoles, which are known for their diverse biological activities and applications in various fields such as medicinal chemistry, materials science, and industrial chemistry.
准备方法
The synthesis of 5-(9H-fluoren-9-yl)-1,3,4-thiadiazol-2-amine typically involves the reaction of 9H-fluorene derivatives with thiosemicarbazide under specific conditions. One common method is the Hantzsch reaction, where 2-(9H-fluoren-9-ylidene)hydrazine-1-carbothioamide reacts with α-halocarbonyl compounds in solvents like tetrahydrofuran (THF) or 1,4-dioxane . The reaction can be carried out with or without a base catalyst, although using a base can shorten the reaction time .
化学反应分析
5-(9H-fluoren-9-yl)-1,3,4-thiadiazol-2-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into corresponding amines or thiols.
Substitution: It can undergo nucleophilic substitution reactions, where the thiadiazole ring is substituted with different functional groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines and alcohols.
科学研究应用
5-(9H-fluoren-9-yl)-1,3,4-thiadiazol-2-amine has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and as a ligand in coordination chemistry.
Medicine: It has shown promise in anticancer research, particularly against multidrug-resistant strains.
Industry: It is used in the development of new materials, including organic semiconductors and dyes.
作用机制
The mechanism of action of 5-(9H-fluoren-9-yl)-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets. For instance, in antimicrobial applications, it binds to bacterial enzymes, inhibiting their function and leading to cell death . In anticancer research, it interacts with cellular pathways involved in cell proliferation and apoptosis, thereby inhibiting tumor growth .
相似化合物的比较
Similar compounds to 5-(9H-fluoren-9-yl)-1,3,4-thiadiazol-2-amine include:
2,7-dichloro-9H-fluorene-based thiazolidinones: These compounds also exhibit antimicrobial and anticancer properties but differ in their chemical structure and specific biological activities.
(Fluoren-9-ylmethoxy)carbonyl (Fmoc) amino acid azides: These are used in peptide synthesis and have different applications compared to thiadiazoles.
Pyrrolidine derivatives: These compounds are widely used in medicinal chemistry for their diverse biological activities.
The uniqueness of this compound lies in its specific combination of the fluorene and thiadiazole moieties, which confer distinct chemical and biological properties.
生物活性
5-(9H-fluoren-9-yl)-1,3,4-thiadiazol-2-amine is a compound that belongs to the 1,3,4-thiadiazole family, known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications based on recent research findings.
Overview of 1,3,4-Thiadiazole Derivatives
The 1,3,4-thiadiazole scaffold has gained attention in medicinal chemistry due to its broad spectrum of biological activities, including antimicrobial, anti-inflammatory, anticonvulsant, and anticancer properties . The incorporation of various substituents on the thiadiazole ring can significantly enhance these activities.
Anticancer Activity
Recent studies have demonstrated the anticancer potential of this compound. For instance:
- In vitro Studies : Several derivatives of thiadiazole have shown significant cytotoxic effects against various cancer cell lines. In particular, compounds with substitutions at the phenyl ring exhibited high inhibitory activities against breast cancer (MDA-MB-231) and lung cancer (A549) cell lines. For example, a derivative with a halogen substitution showed a GI50 value of approximately 2.98 µM against MCF-7 cells .
| Compound | Cell Line | GI50 Value (µM) | Reference |
|---|---|---|---|
| This compound | MDA-MB-231 | 2.98 | |
| N-benzyl-5-(4-fluorophenyl)-1,3,4-thiadiazole-2-amines | HEK293T | 34.71 |
Antimicrobial Activity
The antimicrobial properties of thiadiazole derivatives are well-documented. The compound has shown promising results against various bacterial and fungal strains:
- Bacterial Activity : Compounds derived from the thiadiazole structure exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For example, derivatives with halogen substitutions demonstrated enhanced antibacterial effects against Staphylococcus aureus and Escherichia coli, with MIC values ranging from 25 to 62.5 μg/mL .
| Bacterial Strain | Compound | MIC (μg/mL) | Reference |
|---|---|---|---|
| Staphylococcus aureus | Chlorinated derivative | 25 | |
| Escherichia coli | Fluorinated derivative | 62.5 |
Anticonvulsant Activity
The anticonvulsant properties of thiadiazole derivatives have also been explored:
- Experimental Models : In studies using the maximal electroshock (MES) and pentylenetetrazol (PTZ) models for seizure induction, certain derivatives exhibited protective effects at doses as low as 100 mg/kg. The mechanism of action is believed to involve modulation of GABAergic pathways and voltage-gated ion channels .
Case Studies and Research Findings
Several case studies highlight the efficacy of thiadiazole compounds in treating various conditions:
- Antitumor Activity : A series of novel 5-(phenyl)-substituted 1,3,4-thiadiazole derivatives were synthesized and screened for antitumor activity. Among them, specific compounds showed significant potency against breast cancer cell lines compared to standard chemotherapy agents like cisplatin .
- Antimicrobial Evaluations : A comprehensive evaluation of different thiadiazole derivatives revealed that those with oxygenated substituents exhibited higher antifungal activity against strains like Candida albicans and Aspergillus niger, with inhibition rates reaching up to 66% .
属性
分子式 |
C15H11N3S |
|---|---|
分子量 |
265.3 g/mol |
IUPAC 名称 |
5-(9H-fluoren-9-yl)-1,3,4-thiadiazol-2-amine |
InChI |
InChI=1S/C15H11N3S/c16-15-18-17-14(19-15)13-11-7-3-1-5-9(11)10-6-2-4-8-12(10)13/h1-8,13H,(H2,16,18) |
InChI 键 |
SWSHUIMWMMWISN-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)C4=NN=C(S4)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















